![molecular formula C7H11N4NaO2 B2760595 Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate CAS No. 2377032-92-1](/img/structure/B2760595.png)
Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Sodium amide, commonly called sodamide, is an inorganic compound with the formula NaNH2. It is a salt composed of the sodium cation and the azanide anion .
Synthesis Analysis
Triazoles can be synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and azidoacetates . Sodium amide can be prepared by the reaction of sodium with ammonia gas .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . Sodium amide is a salt-like material and as such, crystallizes as an infinite polymer .Chemical Reactions Analysis
Triazoles have been widely used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . Sodium amide is mainly used as a strong base in organic chemistry, often in liquid ammonia solution .Physical And Chemical Properties Analysis
Sodium amide is a solid that is dangerously reactive toward water. It is white, but commercial samples are typically gray due to the presence of small quantities of metallic iron from the manufacturing process .Scientific Research Applications
Catalytic Potential in Oxidation Reactions
Sodium 3-(4,7-dimethyl-1,4,7-triazacyclononan-1-yl)propionate, a derivative related to the structure of interest, has been synthesized and explored for its catalytic potential. Specifically, it has been used to form dinuclear manganese complexes that catalyze the oxidation of olefins, alkanes, and alcohols with hydrogen peroxide. These complexes exhibit selective oxidation capabilities, demonstrating a practical application in synthetic chemistry for facilitating various oxidation reactions (Romakh et al., 2007).
Interaction with Saccharides
Another study explored the interaction between a closely related compound, sodium 3-(trihydroxygermyl)propanoate, and saccharides. This interaction was studied using nuclear magnetic resonance (NMR) to understand the complex formation between the compound and diol-containing sugar compounds. The research found a higher affinity for fructose over glucose, highlighting its potential role in studying carbohydrate-related interactions and possibly in the design of carbohydrate-targeting therapeutics or probes (Shimada et al., 2015).
Synthesis and Biological Activity of Novel Compounds
The synthesis and structure analysis of novel triazole compounds containing the N,N‐dialkyldithiocarbamate moiety have been reported. These compounds, including derivatives similar to the query compound, have been assessed for their biological activity, showing fungistasis and plant growth regulating activities. This illustrates the compound's potential in agricultural applications and possibly in the development of new fungicides or growth regulators (Liangzhong et al., 2010).
Water Oxidation Catalysis
The compound has also found use in catalysis, particularly in water oxidation processes driven by sodium periodate. Iron complexes incorporating structures akin to the query compound have demonstrated their effectiveness as water oxidation catalysts (WOCs), providing insights into the mechanisms of water oxidation and potential applications in energy conversion and storage technologies (Parent et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.Na/c1-4-9-10-6(11(4)2)3-5(8)7(12)13;/h5H,3,8H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACVSIKSPQXTLN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC(C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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